molecular formula C6H9IN2 B8409042 3-(1H-Imidazol-4-yl)-1-iodopropane CAS No. 88811-43-2

3-(1H-Imidazol-4-yl)-1-iodopropane

Cat. No.: B8409042
CAS No.: 88811-43-2
M. Wt: 236.05 g/mol
InChI Key: AUJJZKTYOBKOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-4-yl)-1-iodopropane is an iodinated alkyl derivative of imidazole, a five-membered heterocyclic compound with two nitrogen atoms. This molecule consists of a propane chain substituted with an iodine atom at the terminal carbon and an imidazole ring at the third carbon. The iodine substituent confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation .

Properties

CAS No.

88811-43-2

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

5-(3-iodopropyl)-1H-imidazole

InChI

InChI=1S/C6H9IN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9)

InChI Key

AUJJZKTYOBKOHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCCI

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituents are summarized below:

Compound Name Substituent (R) Molecular Formula Key Features Reference
3-(1H-Imidazol-4-yl)-1-iodopropane -I (iodine) C₆H₈IN₂ High reactivity due to iodine as a leaving group; potential for cross-coupling reactions
3-(1-Trityl-1H-imidazol-4-yl)propanal -CHO (aldehyde) C₂₅H₂₂N₂O Trityl-protected imidazole; aldehyde group enables further functionalization
3-(1H-Imidazol-4-yl)propan-1-ol -OH (hydroxyl) C₆H₁₀N₂O Polar, hydrophilic; used in corrosion inhibition (e.g., pH-dependent activity)
Urocanic acid -CH₂CH(COOH) (acrylic acid) C₆H₆N₂O₂ Natural UV-absorbent; carboxylic acid group enhances solubility in aqueous media
3-(1H-Imidazol-4-yl)-N-ethylpropanamide -CONHCH₂CH₃ (amide) C₈H₁₄N₄O Amide linkage improves stability; potential biological applications
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The iodine atom in this compound is a strong leaving group, facilitating nucleophilic substitution (e.g., Suzuki coupling), whereas hydroxyl or aldehyde groups (as in propan-1-ol or propanal derivatives) participate in hydrogen bonding or oxidation reactions .
  • Protective Groups : Trityl-protected analogs (e.g., 3-(1-Trityl-1H-imidazol-4-yl)propanal) enhance stability during synthesis but require deprotection steps for further functionalization .

Physicochemical Properties

  • Melting Points and Solubility :

    • Hydroxyl derivatives (e.g., 3-(1H-Imidazol-4-yl)propan-1-ol) exhibit higher melting points (236–276°C) due to hydrogen bonding, compared to the iodinated analog, which is likely liquid at room temperature .
    • Urocanic acid’s carboxylic acid group increases water solubility, whereas the iodine substituent in this compound may reduce polarity, favoring organic solvents .
  • pH-Dependent Behavior :

    • Imidazole derivatives with ionizable groups (e.g., compound 2 in , pH 8) show enhanced corrosion inhibition in basic conditions, whereas the iodinated derivative’s neutral pH may limit such applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.